molecular formula C10H15NO B13223097 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile

3-Cyclopentyl-3-ethyloxirane-2-carbonitrile

Cat. No.: B13223097
M. Wt: 165.23 g/mol
InChI Key: BSXAWACZEZBRFS-UHFFFAOYSA-N
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Description

3-Cyclopentyl-3-ethyloxirane-2-carbonitrile is an organic compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . This compound is characterized by the presence of a cyclopentyl group, an ethyl group, and an oxirane ring attached to a carbonitrile group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile typically involves the reaction of cyclopentyl ethyl ketone with a suitable nitrile source under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-3-ethyloxirane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation; usually performed in an inert atmosphere.

    Substitution: Amines, thiols, alcohols; reactions often conducted in polar solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oxirane derivatives.

Scientific Research Applications

3-Cyclopentyl-3-ethyloxirane-2-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The carbonitrile group can also participate in interactions with enzymes and receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopentyl-3-methyloxirane-2-carbonitrile
  • 3-Cyclopentyl-3-propyloxirane-2-carbonitrile
  • 3-Cyclopentyl-3-butyloxirane-2-carbonitrile

Uniqueness

3-Cyclopentyl-3-ethyloxirane-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group, in particular, influences its steric and electronic properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-cyclopentyl-3-ethyloxirane-2-carbonitrile

InChI

InChI=1S/C10H15NO/c1-2-10(9(7-11)12-10)8-5-3-4-6-8/h8-9H,2-6H2,1H3

InChI Key

BSXAWACZEZBRFS-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C#N)C2CCCC2

Origin of Product

United States

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